molecular formula C7H8N2O3 B028139 2,3-Dimethyl-4-nitropyridine 1-oxide CAS No. 37699-43-7

2,3-Dimethyl-4-nitropyridine 1-oxide

Cat. No.: B028139
CAS No.: 37699-43-7
M. Wt: 168.15 g/mol
InChI Key: CFMTVTYBZMKULI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitropyridine 1-oxide: is an organic compound with the molecular formula C7H8N2O3. It is a pale yellow crystalline powder that is slightly soluble in chloroform and methanol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3-dimethylpyridine N-oxide. One common method includes mixing 2,3-dimethylpyridine N-oxide with concentrated sulfuric acid and then adding a sulfuric acid solution of potassium nitrate dropwise at temperatures ranging from -10°C to 20°C. The reaction mixture is then heated to 80°C to 120°C to complete the nitration process .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and environmental safety. The use of potassium nitrate as a nitration reagent instead of nitric acid reduces environmental pollution and improves reaction efficiency. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of higher nitro derivatives.

    Reduction: Formation of 2,3-dimethyl-4-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2,3-Dimethyl-4-nitropyridine 1-oxide is used in several scientific research applications, including:

Comparison with Similar Compounds

  • 2,3-Dimethyl-4-nitropyridine N-oxide
  • 4-Nitro-2,3-lutidine N-oxide
  • 2,3-Dimethyl-4-nitropyridin-1-ium-1-olate

Comparison: 2,3-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern and the presence of both methyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other nitropyridine derivatives .

Properties

IUPAC Name

2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMTVTYBZMKULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191134
Record name Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37699-43-7
Record name 2,3-Dimethyl-4-nitropyridine N-oxide
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Record name 2,3-Dimethyl-4-nitropyridine-N-oxide
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Record name Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
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Record name Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
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Record name 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE
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Synthesis routes and methods

Procedure details

A solution of 183 mg (1.49 mmol) of 2,3-dimethylpyridine 1-oxide in 0.6 ml of conc. sulphuric acid is treated while coollng with ice with 0.2 ml of 65% nitric acid (d=1.4). The reaction mixture is stirred at 9° for 24 hours and poured on to a mixture of ice and sodium carbonate, whereupon the resulting mixture is extracted with methylene chloride and the methylene chloride phase is dried and evaporated. The residue crystallized from ethanol/n-pentane, gives 2,3-dimethyl-4-nitropyridine 1-oxide of melting point 99°-102°.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,3-Dimethyl-4-nitropyridine-N-oxide in research?

A1: 2,3-Dimethyl-4-nitropyridine-N-oxide is primarily utilized as a chemical intermediate in synthesizing various compounds, particularly those with potential antitumor activity. [] For instance, it serves as a precursor in the multi-step synthesis of 4-substituted 2-formylpyridine thiosemicarbazones, a class of compounds showing promising results against Sarcoma 180 ascites cells in mice. []

Q2: How is 2,3-Dimethyl-4-nitropyridine-N-oxide synthesized?

A2: The synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide involves a two-step process starting with 2,3-dimethylpyridine. The first step is an oxidation reaction to form the pyridine N-oxide. This is followed by nitration, resulting in the final product, 2,3-Dimethyl-4-nitropyridine-N-oxide, with a total yield of up to 70.3%. [, ]

Q3: Can 2,3-Dimethyl-4-nitropyridine-N-oxide be used to synthesize other valuable compounds besides those with antitumor potential?

A3: Yes, 2,3-Dimethyl-4-nitropyridine-N-oxide can be used to synthesize a range of trifluoroethyl ether derivatives. [] For example, it reacts with trifluoroethanol in the presence of alkali to produce 2,3-dimethyl-4-(2,2,2-trifluoroethoxy) pyridine-1-oxide. [, ] This reaction provides a simple and effective route to these derivatives, some of which are novel compounds. []

Q4: Is there evidence suggesting 2,3-Dimethyl-4-nitropyridine-N-oxide might possess mutagenic or carcinogenic properties?

A4: While there are no studies directly investigating the mutagenic or carcinogenic potential of 2,3-Dimethyl-4-nitropyridine-N-oxide itself, a related compound, 2,3-dimethyl-4-nitropyridine 1-oxide, exhibited behavior indicative of DNA damaging capabilities. [] In this study, the compound showed significant growth inhibition in DNA repair-deficient bacterial strains compared to wild-type strains. [] This suggests that caution should be exercised when handling 2,3-Dimethyl-4-nitropyridine-N-oxide, and further research is needed to assess its safety profile comprehensively.

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